molecular formula C17H18ClNO3 B4046433 2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4046433
M. Wt: 319.8 g/mol
InChI Key: HMLSCJHCBZUVBP-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0975211 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Neurological Research

Some studies have explored compounds with methoxyphenyl components for their effects on neurological conditions. For example, the exposure to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which shares a methoxyphenyl component, has been studied for its ability to induce a syndrome resembling Parkinson's disease, shedding light on the biochemical abnormalities in parkinsonism (Burns et al., 1985).

Diagnostic Biomarkers

Compounds with methoxyphenyl structures have also been studied as potential biomarkers for diseases. For instance, a study identified urinary volatile organic compounds (VOCs) including methoxylated compounds, which could serve as non-invasive biomarkers for renal cell carcinoma (Wang et al., 2016).

Environmental Health Research

Research has investigated the environmental exposure to phenolic and methoxylated organohalogen contaminants, examining their concentrations in human breast milk and serum. This type of study can provide insights into the impact of environmental contaminants on human health, with specific focus on compounds that include methoxyphenyl structures (Fujii et al., 2014).

Toxicology and Drug Metabolism

Understanding the metabolism of chemicals with complex structures, including methoxyphenyl derivatives, is crucial in toxicology. Identifying urinary metabolites of novel psychoactive substances, such as synthetic cannabinoids with methoxybenzoyl components, aids in the clinical assessment of drug intoxication and the development of analytical detection methods (Kavanagh et al., 2012).

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-9-6-12-13(7-10(9)2)17(21)19(16(12)20)11-4-5-15(22-3)14(18)8-11/h4-5,8,12-13H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLSCJHCBZUVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-(3-chloro-4-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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